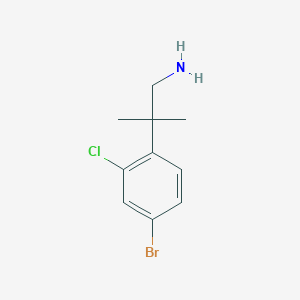

2-(4-Bromo-2-chlorophenyl)-2-methylpropan-1-amine

Beschreibung

2-(4-Bromo-2-chlorophenyl)-2-methylpropan-1-amine is a halogenated aromatic amine characterized by a phenyl ring substituted with bromine at the para-position (C4) and chlorine at the ortho-position (C2). The amine moiety is attached to a branched carbon chain, with a methyl group at the β-position (C2 of propane). The compound’s synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, analogous to methods described for related arylpropanamines .

Eigenschaften

IUPAC Name |

2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrClN/c1-10(2,6-13)8-4-3-7(11)5-9(8)12/h3-5H,6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLXQIYRTGQRPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chlorophenyl)-2-methylpropan-1-amine typically involves the reaction of 4-bromo-2-chlorobenzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can improve the sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromo-2-chlorophenyl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromo-2-chlorophenyl)-2-methylpropan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Bromo-2-chlorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key comparisons include:

Halogen Substitution Patterns

- 2-(2-Bromo-4-fluorophenyl)-2-methylpropan-1-amine (CAS 1086599-51-0): Substitutes chlorine with fluorine at C4 and bromine at C2.

- The absence of bromine decreases molecular weight (~215 g/mol estimated) and lipophilicity, which may reduce blood-brain barrier penetration compared to the target compound .

Functional Group Modifications

- Profenofos [O-(4-Bromo-2-chlorophenyl)-O-ethyl-S-propyl phosphorothioate]: Shares the 4-bromo-2-chlorophenyl group but incorporates a phosphorothioate ester instead of an amine.

- (R)-1-(4-Bromo-2-methoxyphenyl)propan-1-amine (CAS 1213343-10-2): Replaces chlorine with a methoxy group at C2 and introduces stereochemistry (R-configuration).

Steric and Electronic Effects

- The 2-methylpropan-1-amine backbone in the target compound introduces steric hindrance, which may limit conformational flexibility compared to linear amines (e.g., 2-amino-3-(4-bromo-2-chlorophenyl)propan-1-ol hydrochloride). This could impact binding to biological targets such as monoamine transporters .

Data Tables

Table 1: Structural and Molecular Comparison of Analogous Compounds

Research Findings and Implications

- Halogen Effects: Bromine at C4 increases molecular weight and lipophilicity, enhancing membrane permeability compared to non-brominated analogs . Chlorine at C2 may stabilize the aryl ring via resonance effects, influencing metabolic stability.

- Pharmacological Potential: The primary amine group in the target compound suggests possible activity as a neurotransmitter analog (e.g., serotonin or dopamine derivatives), whereas Profenofos’s phosphorothioate group directs it toward pesticidal use .

- Stereochemical Considerations : The R-configuration in (R)-1-(4-bromo-2-methoxyphenyl)propan-1-amine highlights the importance of chirality in biological activity, a factor unexplored in the target compound .

Biologische Aktivität

2-(4-Bromo-2-chlorophenyl)-2-methylpropan-1-amine, also known as (4-Bromo-2-chlorophenyl)methyl(2-methylpropyl)amine, is an organic compound with the molecular formula C₁₁H₁₅BrClN. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets, including enzymes and receptors.

The compound features a phenyl ring substituted with bromine and chlorine atoms, alongside a branched alkyl amine group. Its structural characteristics suggest potential reactivity and selectivity in biological systems.

Enzyme Interaction

Research indicates that this compound may inhibit the acetylcholinesterase enzyme, similar to other compounds in its class. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially affecting cholinergic signaling pathways. The compound's interaction with the cholinergic system is significant for understanding its pharmacological profile.

Biochemical Pathways

The compound may influence various biochemical pathways, particularly those involving neurotransmission. By modulating enzyme activity, it could affect synaptic transmission and neuronal excitability, which are critical for numerous physiological functions.

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against certain bacterial strains. This activity highlights its potential as a candidate for developing new antimicrobial agents.

Antidepressant Effects

Certain analogs of this compound have shown promise in preclinical models for antidepressant activity. The mechanism may involve modulation of neurotransmitter systems, although specific pathways remain to be fully elucidated.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, studies indicated an IC50 value suggesting moderate potency against specific tumor types .

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that the compound has a relatively low intrinsic clearance when tested in mouse liver microsomes. This suggests that metabolic stability could be a factor influencing its efficacy in vivo .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.